molecular formula C17H16N4O B5557469 6-[(2-pyridin-3-ylpyrrolidin-1-yl)carbonyl]imidazo[1,2-a]pyridine

6-[(2-pyridin-3-ylpyrrolidin-1-yl)carbonyl]imidazo[1,2-a]pyridine

Cat. No.: B5557469
M. Wt: 292.33 g/mol
InChI Key: CZZPOLWLKVKJQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(2-pyridin-3-ylpyrrolidin-1-yl)carbonyl]imidazo[1,2-a]pyridine is a heterocyclic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are of great interest to researchers.

Scientific Research Applications

Fluorescent Sensing

A study by Liu Li et al. (2018) explored the use of an imidazo[1,2-a]pyridine derivative as a fluorescent sensor for hydrazine. The compound's carbonyl group acts as a fluorescent quenching group that can react with hydrazine to enable fluorescent turn-on type signaling, offering selective detection in aqueous environments (Liu Li et al., 2018).

Medicinal Chemistry and Therapeutic Applications

Deep et al. (2016) highlighted the broad range of applications in medicinal chemistry of the imidazo[1,2-a]pyridine scaffold. It is recognized as a "drug prejudice" scaffold due to its potential in areas like anticancer, antimicrobial, antiviral, antidiabetic activities, and more. The scaffold is also represented in various marketed preparations (Deep et al., 2016).

Chemical Synthesis and Transformations

Shao et al. (2011) reported on the synthesis of novel imidazo[1,2-a]pyridine derivatives that can serve as efficient fluorescent probes for mercury ions. Their study involves a one-pot reaction of β-lactam carbenes with 2-pyridyl isonitriles (Shao et al., 2011).

Cao et al. (2017) disclosed a Cu-catalyzed synthesis of 3-formyl imidazo[1,2-a]pyridines, employing a novel activation mode of ethyl tertiary amines. This represents a significant development in the synthesis of this class of compounds (Cao et al., 2017).

Pharmacological Properties

Enguehard-Gueiffier and Gueiffier (2007) discussed the pharmacological properties of imidazo[1,2-a]pyridine, a bicyclic system with a bridgehead nitrogen atom. This compound has shown a range of pharmacological activities, including acting as enzyme inhibitors and receptor ligands (Enguehard-Gueiffier & Gueiffier, 2007).

Properties

IUPAC Name

imidazo[1,2-a]pyridin-6-yl-(2-pyridin-3-ylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c22-17(14-5-6-16-19-8-10-20(16)12-14)21-9-2-4-15(21)13-3-1-7-18-11-13/h1,3,5-8,10-12,15H,2,4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZPOLWLKVKJQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CN3C=CN=C3C=C2)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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